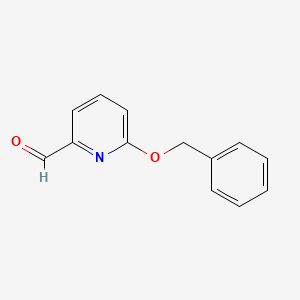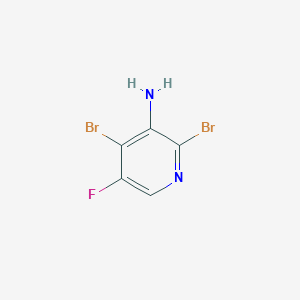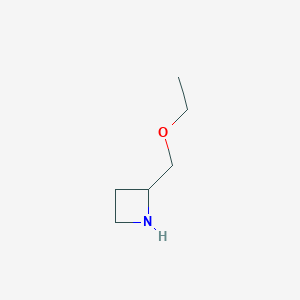
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through the Fries rearrangement of 2,3-dimethylphenyl acetate. The reaction involves the use of aluminum chloride as a catalyst in nitrobenzene at room temperature, yielding a 50-60% product . Other methods include using carbon disulfide as a solvent at room temperature (yielding 10%) or performing the reaction without a solvent at 100°C (yielding 17%). Titanium tetrachloride can also be used as a catalyst without a solvent at 100°C, yielding 6% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fries rearrangement processes, optimizing reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as reaction temperature, are critical factors in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanoic acid.
Reduction: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanol.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
- 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone
- 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone
- 1-(2,4-Dimethylphenyl)ethanone
Uniqueness: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is unique due to the specific positioning of its hydroxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
Propriétés
Numéro CAS |
5384-57-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(4-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,12H,1-3H3 |
Clé InChI |
JCDLXVCLDCNQGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)




![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)




